Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA
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Overview
Description
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA is a chromogenic substrate used in various biochemical assays. It is a synthetic peptide that includes succinyl (Suc), alanine (Ala), proline (Pro), glutamic acid (Glu), and para-nitroaniline (pNA). This compound is particularly useful in evaluating the activity of specific enzymes, such as peptidylprolyl isomerases and elastases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA undergoes several types of chemical reactions:
Hydrolysis: The peptide bond can be hydrolyzed by specific enzymes, releasing para-nitroaniline.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: Enzymes such as elastase and peptidylprolyl isomerases are used under physiological conditions (pH 7.4, 37°C).
Oxidation and Reduction: Standard redox reagents can be used, but specific conditions depend on the desired reaction.
Major Products
Scientific Research Applications
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA is widely used in scientific research:
Chemistry: As a substrate in enzyme kinetics studies to measure the activity of specific enzymes.
Biology: In cell-based assays to study enzyme function and regulation.
Medicine: In drug discovery to screen for inhibitors of target enzymes.
Industry: In quality control processes to ensure the activity of enzyme preparations
Mechanism of Action
The compound acts as a substrate for specific enzymes. When these enzymes catalyze the hydrolysis of the peptide bond, para-nitroaniline is released. This release can be quantitatively measured by its absorbance at 400-410 nm, providing a direct measure of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Glu-Pro-Phe-pNA: Another chromogenic substrate used for similar purposes.
Suc-Ala-Ala-Pro-Phe-pNA: Used as a substrate for elastase and other proteases
Uniqueness
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA is unique due to its specific sequence, which makes it a suitable substrate for a distinct set of enzymes. Its ability to release para-nitroaniline upon hydrolysis allows for easy and accurate measurement of enzyme activity .
Properties
Molecular Formula |
C26H34N6O11 |
---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
4-[[1-[2-[2-(3-carboxypropanoylamino)propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C26H34N6O11/c1-14(27-20(33)10-12-22(36)37)23(38)28-15(2)26(41)31-13-3-4-19(31)25(40)30-18(9-11-21(34)35)24(39)29-16-5-7-17(8-6-16)32(42)43/h5-8,14-15,18-19H,3-4,9-13H2,1-2H3,(H,27,33)(H,28,38)(H,29,39)(H,30,40)(H,34,35)(H,36,37) |
InChI Key |
YZDFMSJNAHKTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origin of Product |
United States |
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